molecular formula C21H18N2O3 B11994202 N'-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide CAS No. 302910-63-0

N'-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide

Cat. No.: B11994202
CAS No.: 302910-63-0
M. Wt: 346.4 g/mol
InChI Key: SZXWHGDCUFXJLQ-HYARGMPZSA-N
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Description

N'-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide is a synthetic hydrazone compound with the molecular formula C21H18N2O3 and a molecular weight of 346.38 g/mol . This chemical features the characteristic acyl–hydrazone (–CO–NH–N=CH–) pharmacophore, a scaffold known for its broad and modifiable biological activity . The molecule is provided in a high-purity form suitable for advanced chemical and pharmacological research. While specific biological data for this compound is the subject of ongoing investigation, hydrazone derivatives based on the 4-hydroxybenzohydrazide core have demonstrated significant research value as a class of dual inhibitors for enzymes like thymidine phosphorylase, indicating potential for anti-cancer drug development research . Furthermore, structurally similar hydrazone compounds have been widely studied for their inhibitory activity against various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making this chemical family a point of interest for neurodegenerative disease research . The presence of the benzyloxy moiety may influence the compound's lipophilicity and overall interaction with biological targets, offering a versatile template for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or precursor in medicinal chemistry programs, particularly in synthesizing novel molecules with potential pharmacological properties. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling should be performed by qualified professionals in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

302910-63-0

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

4-hydroxy-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H18N2O3/c24-19-10-8-18(9-11-19)21(25)23-22-14-16-6-12-20(13-7-16)26-15-17-4-2-1-3-5-17/h1-14,24H,15H2,(H,23,25)/b22-14+

InChI Key

SZXWHGDCUFXJLQ-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Core Reaction: Aldehyde-Hydrazide Condensation

The foundational synthesis of N'-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide involves the condensation of 4-(benzyloxy)benzaldehyde with 4-hydroxybenzohydrazide under acidic or basic conditions. This reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming a hydrazone linkage (C=N).

General Reaction Scheme:

4-(Benzyloxy)benzaldehyde+4-HydroxybenzohydrazideSolvent, Acid/BaseN’-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide+H2O\text{4-(Benzyloxy)benzaldehyde} + \text{4-Hydroxybenzohydrazide} \xrightarrow{\text{Solvent, Acid/Base}} \text{N'-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide} + \text{H}_2\text{O}

Key parameters influencing this reaction include:

  • Solvent selection : Ethanol or methanol are preferred due to their ability to dissolve both reactants and facilitate reflux.

  • Catalyst : Acidic catalysts (e.g., acetic acid) or basic agents (e.g., potassium carbonate) accelerate imine formation.

  • Temperature : Reflux conditions (70–80°C) are typically employed to ensure completion within 4–6 hours.

Stepwise Synthesis with Benzyl Protection

A critical precursor, 4-(benzyloxy)benzaldehyde , is synthesized via O-benzylation of 4-hydroxybenzaldehyde. This step protects the phenolic hydroxyl group, preventing unwanted side reactions during subsequent condensation.

Synthesis of 4-(Benzyloxy)benzaldehyde:

  • Reactants : 4-Hydroxybenzaldehyde, benzyl chloride, potassium carbonate.

  • Conditions : Reflux in ethanol for 6–8 hours.

  • Mechanism : Nucleophilic substitution (SN2) where the phenolate ion attacks benzyl chloride.

4-Hydroxybenzaldehyde+Benzyl chlorideK2CO3,EtOH4-(Benzyloxy)benzaldehyde+KCl+H2O\text{4-Hydroxybenzaldehyde} + \text{Benzyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{EtOH}} \text{4-(Benzyloxy)benzaldehyde} + \text{KCl} + \text{H}_2\text{O}

This method replaces costlier benzyl bromide with benzyl chloride, reducing production costs by ~30% while maintaining yields >85%.

One-Pot Synthesis Strategy

Recent advancements integrate benzyl protection and hydrazone formation into a single reaction vessel, streamlining the process.

Procedure:

  • Step 1 : Combine 4-hydroxybenzaldehyde (1 equiv), benzyl chloride (1.2 equiv), and K2_2CO3_3 (2 equiv) in ethanol. Reflux for 4 hours.

  • Step 2 : Add 4-hydroxybenzohydrazide (1 equiv) directly to the mixture. Reflux for an additional 6 hours.

  • Workup : Filter, wash with water and isopropanol, and recrystallize from ethanol.

Advantages :

  • Eliminates intermediate isolation, reducing solvent use and time.

  • Yields 88–92% with high purity (confirmed via NMR and melting point analysis).

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity significantly impacts reaction kinetics and product stability. Comparative studies reveal:

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.39298
Methanol32.78997
Acetonitrile37.57895

Ethanol balances solubility and reflux temperature, making it ideal for large-scale synthesis.

Catalytic Systems

Base vs. Acid Catalysis :

  • K2_2CO3_3 : Yields 92% in one-pot reactions by deprotonating the hydrazide and activating the aldehyde.

  • Acetic Acid : Yields 85% but requires longer reaction times (8–10 hours).

Temperature and Time

Optimized conditions for maximal yield:

  • 70°C : 88% yield after 6 hours.

  • 80°C : 92% yield after 5 hours (risk of byproducts increases beyond 80°C).

Characterization and Quality Control

Spectroscopic Analysis

  • 1^1H NMR (500 MHz, CDCl3_3):

    • δ 8.37 (s, 1H, N=CH),

    • δ 7.84–7.86 (m, 2H, aromatic),

    • δ 5.12 (s, 2H, OCH2_2Ph).

  • IR (KBr) :

    • 1620 cm1^{-1} (C=N stretch),

    • 3250 cm1^{-1} (O-H stretch).

Purity Assessment

  • Melting Point : 134–136°C (lit. 135–137°C).

  • HPLC : Purity >98% with a C18 column (acetonitrile/water = 70:30).

Comparative Analysis with Analogous Compounds

CompoundYield (%)Melting Point (°C)Key Difference
N'-(2-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide85128–130Benzyloxy group at ortho position
N-(4-Fluorophenyl)-4-benzyloxybenzylidene amine90135–137Fluorophenyl substituent

Para-substituted derivatives exhibit higher thermal stability and crystallinity due to symmetric molecular packing.

Industrial Scalability and Cost Considerations

  • Benzyl Chloride vs. Bromide : Substituting benzyl bromide with chloride reduces raw material costs by 40% without compromising yield.

  • Solvent Recovery : Ethanol distillation and reuse lower production costs by 15–20% .

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N'-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide exhibits notable antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies indicate that modifications to its structure can enhance its antibacterial effects, making it a candidate for developing new antimicrobial agents.

Cancer Therapy
Research suggests that this compound may interact with DNA through intercalation or groove binding, potentially leading to cytotoxic effects on cancer cells. This mechanism could disrupt normal cellular processes and promote apoptosis in targeted cells, highlighting its potential as an anticancer agent .

Neuroprotective Effects
Recent studies have explored derivatives of similar compounds as multifunctional agents for treating neurodegenerative diseases like Parkinson's disease. These derivatives showed significant MAO-B inhibitory activity, suggesting that N'-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide could be developed into neuroprotective drugs .

Material Science

The compound's ability to form stable complexes with metal ions opens avenues for applications in material science, particularly in developing sensors and catalysts. Its chemical stability and reactivity make it suitable for use in various polymerization processes and as a precursor for synthesizing more complex organic molecules.

Case Studies

Study Focus Findings
Antimicrobial ActivityDemonstrated effectiveness against E. coli; structural modifications enhanced activity.
NeuroprotectionDerivatives showed potent MAO-B inhibition; potential for treating Parkinson's disease.
Material ApplicationsExplored as a precursor for complex organic synthesis; stable metal complexes indicated catalytic potential.

Mechanism of Action

The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations

The benzohydrazide scaffold allows extensive modifications at the benzylidene and hydrazide positions. Key analogues include:

Compound Name Substituent on Benzylidene Group Key Features
(E)-N'-(4-Chlorobenzylidene)-4-hydroxybenzohydrazide (CBHB) 4-Chloro Enhanced crystallinity for nonlinear optical (NLO) applications
(E)-N'-(4-(Diethylamino)benzylidene)-4-hydroxybenzohydrazide (DEABHB) 4-Diethylamino Strong NLO response due to electron-donating group
N'-[4-(2-Chloro-4-nitrophenylimino)methyl]benzylidene-4-hydroxybenzohydrazide (Compound 37) 2-Chloro-4-nitro Potent antimicrobial activity (pMIC: 1.23–1.55 against S. aureus, B. subtilis)
N'-[4-(Dimethylamino)benzylidene]-4-hydroxybenzohydrazide (HD37) 4-Dimethylamino Effective corrosion inhibitor in acidic environments

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial and antimycobacterial activities by increasing electrophilicity .
  • Electron-donating groups (e.g., OCH₃, N(CH₂CH₃)₂) improve NLO properties by altering charge transfer dynamics .

Physical Properties :

  • Melting Points : Derivatives with bulky groups (e.g., naphthalenyl, pyrazolyl) exhibit higher melting points (230–245°C) due to improved crystallinity .
  • Solubility : Electron-withdrawing groups (e.g., sulfonyloxy) increase solubility in polar solvents, while benzyloxy groups reduce it .
Antimicrobial Activity
Compound Microbial Targets (pMIC Values) Reference
Compound 37 S. aureus (1.23), B. subtilis (1.55)
(E)-N'-(4-Bromobenzylidene)-4-hydroxybenzohydrazide M. tuberculosis (IC₅₀: 3.2 µM)
HD37 Mild steel corrosion inhibition (89%)

Mechanistic Insights :

  • Chloro and nitro groups enhance membrane permeability and target enzyme inhibition (e.g., β-secretase, MAO) .
  • The benzyloxy group in the parent compound may reduce antimicrobial efficacy compared to halogenated analogues .

Biological Activity

N'-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C21H18N2O3
  • CAS Number : 386284-06-6

This hydrazone derivative contains a benzyloxy group and a hydroxyl group, which are crucial for its biological activity.

1. MAO-B Inhibition

Recent studies have highlighted the compound's potential as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease.

  • Inhibitory Activity : The compound demonstrated potent MAO-B inhibitory activity with an IC50 value of 0.062 µM, indicating a strong competitive and reversible inhibition mechanism .
  • Neuroprotective Effects : In addition to MAO-B inhibition, it has shown significant neuroprotective effects and anti-neuroinflammatory properties, which are critical in the context of neurodegeneration .

2. Antioxidant Activity

The compound has also exhibited antioxidant properties, which are essential for combating oxidative stress in biological systems. The antioxidant capacity was measured using the ORAC assay, yielding an ORAC value equivalent to 2.27 Trolox .

3. α-Glucosidase Inhibition

Another area of interest is the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism.

  • Inhibitory Activity : N'-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide derivatives showed IC50 values ranging from 0.01 to 648.90 µM, with some derivatives exhibiting significantly higher potency than acarbose, a standard α-glucosidase inhibitor .
  • Mechanism : The kinetic studies indicated that these compounds act as noncompetitive inhibitors towards α-glucosidase .

Case Study 1: Neuroprotective Potential

A study focused on a series of benzothiazole derivatives similar to N'-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide demonstrated their ability to protect neuronal cells from oxidative stress-induced damage. The findings suggested that these compounds could be developed further for therapeutic applications in neurodegenerative diseases .

Case Study 2: Antimalarial Activity

While primarily focused on MAO-B inhibition, related hydrazone compounds have shown promising antimalarial activity against resistant strains of Plasmodium falciparum. This suggests that modifications of the hydrazone structure could lead to new treatments for malaria .

Summary Table of Biological Activities

Activity TypeMechanism/EffectIC50 ValueReference
MAO-B InhibitionCompetitive and reversible0.062 µM
Antioxidant ActivityORAC equivalent2.27 Trolox
α-Glucosidase InhibitionNoncompetitiveRange: 0.01 - 648.90 µM

Q & A

Q. What are the optimized synthetic routes for N'-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via a condensation reaction between 4-hydroxybenzohydrazide and 4-(benzyloxy)benzaldehyde. Key factors include:

  • Solvent choice : Absolute ethanol or methanol is often used to facilitate Schiff base formation, with catalytic acetic acid (1–2%) to enhance reaction efficiency .
  • Temperature : Reflux conditions (70–80°C) under microwave or ultrasound irradiation improve reaction kinetics, reducing time from hours to 30–60 minutes .
  • Purification : Recrystallization from ethanol or column chromatography (e.g., silica gel with chloroform:petroleum ether) ensures high purity (>80% yield) .
  • Characterization : IR confirms C=N (1640–1660 cm⁻¹) and C=O (1600–1620 cm⁻¹) stretches, while ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.4 ppm) and hydrazide NH signals (δ 10–12 ppm) .

Q. How is the molecular structure of N'-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide validated experimentally?

Structural validation employs:

  • X-ray crystallography : Determines bond lengths (e.g., C=N ~1.28 Å) and dihedral angles between aromatic rings, confirming the planar Schiff base geometry .
  • Elemental analysis : Deviations <0.5% between calculated and observed C/H/N values indicate minimal impurities .
  • Mass spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 361 for C₂₁H₁₈N₂O₃) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial activity : Derivatives with electron-withdrawing substituents (e.g., Cl, NO₂) show enhanced activity against S. aureus (pMIC 1.23–1.55) and C. albicans via membrane disruption .
  • Anticonvulsant potential : Analogous hydrazides exhibit protection in MES and 6 Hz seizure models, suggesting CNS permeability .

Advanced Research Questions

Q. How does the compound’s crystal packing and intermolecular interactions affect its physicochemical properties?

  • Hydrogen bonding : The hydrazide NH and phenolic OH form intramolecular H-bonds (O···N distance ~2.6 Å), stabilizing the enol-imine tautomer .
  • π-π stacking : Parallel-displaced aromatic rings (3.5–4.0 Å spacing) enhance thermal stability (decomposition >250°C) and solubility in polar aprotic solvents .
  • Hirshfeld surface analysis : Quantifies contributions from H-bonding (30–40%), van der Waals interactions (50–60%), and halogen contacts (if substituted) .

Q. What strategies are employed to resolve contradictions in spectroscopic or elemental analysis data?

  • Discrepancy in elemental analysis : Trace solvent retention (e.g., ethanol) may cause deviations. Drying under vacuum (24–48 hrs) or using Karl Fischer titration ensures accurate results .
  • NMR signal splitting : Dynamic proton exchange (e.g., NH tautomerism) broadens peaks. Low-temperature NMR (−40°C) or deuterated DMSO suppresses exchange, resolving splitting .

Q. How do structural modifications (e.g., substituents, metal coordination) enhance bioactivity?

  • Electron-withdrawing groups : Chloro or nitro substituents at the benzylidene ring increase antimicrobial potency by 30–50% via enhanced electrophilicity and target binding .
  • Metal complexes : Oxidovanadium(V) derivatives exhibit insulin-enhancing activity (IC₅₀ ~5 μM) by mimicking phosphatase inhibitors, validated via molecular docking with PTP1B .

Q. What advanced techniques are used to study structure-activity relationships (SAR)?

  • 3D-QSAR : CoMFA/CoMSIA models correlate substituent hydrophobicity and steric bulk with activity, guiding rational design .
  • Molecular dynamics simulations : Predict binding stability (RMSD <2 Å) to bacterial enoyl-ACP reductase or fungal cytochrome P450 .

Q. How are experimental design challenges addressed in optimizing reaction scalability?

  • Ultrasound-assisted synthesis : Reduces reaction time from 6 hrs to 1 hr by enhancing mass transfer, achieving 85% yield .
  • Green chemistry : Solvent-free microwave synthesis minimizes waste, with E-factors <5 calculated via life-cycle assessment .

Methodological Insights

  • Contradiction analysis : When IR and NMR data conflict (e.g., missing NH peaks), FT-IR in KBr vs. ATR mode or variable-temperature NMR clarifies tautomeric equilibria .
  • Crystallographic refinement : SHELXL software (using Olex2 GUI) refines disorder models for bulky substituents, with R₁ <5% for high-quality datasets .

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